molecular formula C19H21ClFNO3 B12775379 rac cis-Paroxetine Hydrochloride CAS No. 105813-03-4

rac cis-Paroxetine Hydrochloride

Cat. No.: B12775379
CAS No.: 105813-03-4
M. Wt: 365.8 g/mol
InChI Key: GELRVIPPMNMYGS-SQQLFYIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac cis-Paroxetine Hydrochloride is a chemical compound with the molecular formula C19H21ClFNO3 and a molecular weight of 365.83. It is a racemic mixture of the cis isomers of Paroxetine Hydrochloride. Paroxetine is a selective serotonin reuptake inhibitor commonly used as an antidepressant. The compound is known for its efficacy in treating major depressive disorder, anxiety disorders, and other mood-related conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac cis-Paroxetine Hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with Arecoline and 1-Bromo-4-fluorobenzene.

    Coupling Reaction: These starting materials are coupled to form the racemic core structure.

    Formation of Intermediate: The intermediate is then subjected to various reactions, including esterification with menthol, to achieve enantiomeric resolution.

    Final Steps: The final steps involve the formation of the hydrochloride salt to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization is common to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

rac cis-Paroxetine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly involving the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxy derivatives.

Scientific Research Applications

rac cis-Paroxetine Hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.

    Biology: The compound is studied for its effects on neurotransmitter systems and its potential role in neuroprotection.

    Medicine: It is extensively researched for its therapeutic effects in treating depression, anxiety, and other mood disorders.

    Industry: The compound is used in the pharmaceutical industry for the development and testing of new antidepressant formulations.

Mechanism of Action

rac cis-Paroxetine Hydrochloride exerts its effects by inhibiting the presynaptic reuptake of serotonin. This inhibition increases the level of serotonin in the synaptic cleft, enhancing serotonergic activity. The compound binds to the serotonin transporter (SERT) receptor, preventing the reuptake of serotonin and thereby alleviating symptoms of depression and anxiety.

Comparison with Similar Compounds

Similar Compounds

    Paroxetine Hydrochloride Hemihydrate: A similar compound with a slightly different hydration state.

    Paroxetine Maleate: Another salt form of Paroxetine with different pharmacokinetic properties.

    Fluoxetine Hydrochloride: Another selective serotonin reuptake inhibitor with a similar mechanism of action.

Uniqueness

rac cis-Paroxetine Hydrochloride is unique due to its specific isomeric form and its high affinity for the serotonin transporter. This high affinity contributes to its potent antidepressant effects and its efficacy in treating a wide range of mood disorders.

Properties

CAS No.

105813-03-4

Molecular Formula

C19H21ClFNO3

Molecular Weight

365.8 g/mol

IUPAC Name

(3S,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride

InChI

InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17+;/m0./s1

InChI Key

GELRVIPPMNMYGS-SQQLFYIASA-N

Isomeric SMILES

C1CNC[C@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.